N-(2-hydroxyphenyl)methanesulfonamide
Overview
Description
“N-(2-hydroxyphenyl)methanesulfonamide” is a chemical compound with the linear formula C7H9NO3S . It has a molecular weight of 187.22 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)methanesulfonamide” is represented by the InChI code 1S/C7H9NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
.
Physical And Chemical Properties Analysis
“N-(2-hydroxyphenyl)methanesulfonamide” is a solid at room temperature .
Scientific Research Applications
Quantum-Chemical Calculations
N-(2-hydroxyphenyl)methanesulfonamide compounds are subject to quantum-chemical calculations to determine their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation. Such theoretical calculations provide insights into their chemical behavior and potential applications (Xue, Shahab, Zhenyu, & Padabed, 2022).
Synthesis of Substituted Indoles
These compounds participate in chemical reactions to yield substituted indoles, useful in various pharmaceutical and chemical applications. The synthesis process involves reactions with terminal acetylenes, demonstrating the compound's versatility in organic synthesis (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
DFT Studies on Molecular Properties
Detailed quantum chemical investigations using Density Functional Theory (DFT) help understand molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-hydroxyphenyl)methanesulfonamide and its derivatives. These studies are crucial for predicting the behavior of these compounds under different physical conditions (Karabacak, Cinar, & Kurt, 2010).
Catalytic Applications
The compound is investigated for its potential as a cosolvent and general acid catalyst in specific chemical reactions, like the Sharpless asymmetric dihydroxylation. Understanding its role in these reactions could expand its utility in synthetic chemistry (Junttila & Hormi, 2009).
Crystallographic Studies
Research into the crystal structures of N-(2-hydroxyphenyl)methanesulfonamide derivatives, using techniques like X-ray powder diffraction, provides insights into their molecular geometries and potential applications in material science or molecular design (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Electroanalytical Studies
Electroanalytical techniques are applied to study the electrochemical behavior of compounds like N-(2-hydroxyphenyl)methanesulfonamide. These studies are significant for applications in analytical chemistry, especially in developing new methods for determining the presence and concentration of these compounds in various matrices (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Stereoselective Microbial Reduction
Research into the microbial reduction of specific derivatives of N-(2-hydroxyphenyl)methanesulfonamide explores its application in producing chiral intermediates, essential in the synthesis of certain pharmaceutical compounds (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Pd-Catalyzed Cross-Coupling
The compound's utility in Pd-catalyzed cross-coupling reactions has implications for synthesizing complex molecules while avoiding genotoxic impurities, a crucial factor in pharmaceutical manufacturing (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Safety And Hazards
properties
IUPAC Name |
N-(2-hydroxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRISPSSMDQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311726 | |
Record name | N-(2-hydroxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)methanesulfonamide | |
CAS RN |
6912-38-5 | |
Record name | 2'-Hydroxymethanesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-hydroxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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